

## Application Note: Quantitative Analysis of Nitrosamine Impurities in Sartan Drugs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Losartan impurity 21-d4 |           |
| Cat. No.:            | B12415236               | Get Quote |

#### Introduction

The discovery of nitrosamine impurities, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), in angiotensin II receptor blocker (ARB) medications, commonly known as sartans, has been a significant concern for regulatory agencies and pharmaceutical manufacturers since 2018.[1][2][3] Nitrosamines are classified as probable human carcinogens based on animal studies, meaning long-term exposure above certain levels could increase the risk of cancer.[4][5] These impurities can form during the drug's manufacturing process under specific conditions.[1]

Consequently, global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for various nitrosamines in pharmaceutical products.[5][6] This has necessitated the development and validation of highly sensitive and robust analytical methods to detect and quantify these impurities at trace levels, ensuring the safety and quality of sartan drugs.[3][7] This application note provides detailed protocols and quantitative data for the analysis of nitrosamine impurities in sartan drug substances and finished products, primarily focusing on the widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.

### Regulatory Framework

Regulatory agencies have set limits for the maximum daily intake of specific nitrosamine impurities. If a drug product contains more than one nitrosamine, the total daily intake must not



exceed the limit for the most potent impurity.[1][6] Initially, these limits were applied to the active pharmaceutical ingredient (API), but recommendations have evolved to apply them to the final drug product.[4][8]

Table 1: Regulatory Acceptable Intake (AI) Limits for Common Nitrosamines

| Nitrosamine<br>Impurity                    | Abbreviation | FDA AI Limit<br>(ng/day) | EMA AI Limit<br>(ng/day) |
|--------------------------------------------|--------------|--------------------------|--------------------------|
| N-<br>Nitrosodimethylami<br>ne             | NDMA         | 96[6][9]                 | 96[8]                    |
| N-Nitrosodiethylamine                      | NDEA         | 26.5[6][9]               | 26.5[8]                  |
| N-Nitroso-N-methyl-4-<br>aminobutyric acid | NMBA         | 96                       | 96                       |
| N-<br>Nitrosoethylisopropyla<br>mine       | NEIPA        | 26.5                     | 26.5                     |
| N-<br>Nitrosodiisopropylami<br>ne          | NDIPA        | 26.5                     | 26.5                     |

| N-Nitrosodibutylamine | NDBA | 26.5 | 26.5 |

Note: Limits are subject to updates by regulatory agencies. Manufacturers should consult the latest guidance.

## **Experimental Protocols**

The most common and robust methods for nitrosamine quantification are based on mass spectrometry, coupled with either liquid or gas chromatography. LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of nitrosamines.[10][11]

## **Protocol 1: Quantitative Analysis by LC-MS/MS**

## Methodological & Application





This protocol describes a sensitive and validated method for the simultaneous quantification of multiple nitrosamine impurities in sartan APIs (e.g., valsartan, losartan, irbesartan) and their corresponding finished products.

### 1. Materials and Reagents

- Standards: Analytical reference standards for target nitrosamines (NDMA, NDEA, NMBA, etc.) and corresponding isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d4).
   [10]
- Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
- Reagents: Formic acid (LC-MS grade).
- Sample Filters: 0.22 μm PVDF or hydrophilic PTFE syringe filters.[1][10]
- 2. Standard Solution Preparation
- Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each nitrosamine and internal standard in methanol.[10]
- Intermediate Standard Mix (e.g., 200 ng/mL): Prepare a mixed solution containing all target nitrosamines by diluting the stock solutions with water or a suitable solvent.[12]
- Internal Standard (IS) Working Solution (e.g., 400 ng/mL): Dilute the IS stock solution with methanol.[10]
- Calibration Standards (e.g., 2.5 50.0 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mix. Add the IS working solution to each standard to achieve a constant final concentration (e.g., 20 ng/mL).[10]
- 3. Sample Preparation Workflow

The following workflow is applicable to both sartan API and ground tablet powder.





Click to download full resolution via product page

Diagram 1: Detailed Sample Preparation Workflow (LC-MS/MS).



### Step-by-Step Procedure:

- Accurately weigh 250 mg of the sartan API or ground tablet powder into a 15 mL centrifuge tube.[10]
- Add 250 μL of the internal standard working solution (e.g., 400 ng/mL) and 250 μL of methanol.[10]
- Sonicate the tube for 5 minutes to facilitate extraction.[10]
- Add 4.5 mL of deionized water to the tube.[10]
- Sonicate again for 5 minutes to ensure complete dissolution.[10]
- Centrifuge the sample at 3000 ×g for 5 minutes to pellet any undissolved excipients.[10]
- Filter the supernatant through a 0.22 μm PVDF syringe filter into a clean vial.[10]
- The filtrate is now ready for injection into the LC-MS/MS system.
- 4. LC-MS/MS Instrumental Conditions

Table 2: Example LC-MS/MS Method Parameters



| Parameter        | Condition                                                                                                                                                                      |  |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| LC System        | UPLC/HPLC System                                                                                                                                                               |  |
| Column           | Xselect® HSS T3 (150 mm x 3.0 mm, 3.5 μm) or equivalent C18 column[10]                                                                                                         |  |
| Mobile Phase A   | 0.1% Formic Acid in Water[10]                                                                                                                                                  |  |
| Mobile Phase B   | 0.1% Formic Acid in Acetonitrile/Methanol (2:8, v/v)[10]                                                                                                                       |  |
| Flow Rate        | 0.6 mL/min                                                                                                                                                                     |  |
| Column Temp.     | 40 °C                                                                                                                                                                          |  |
| Injection Volume | 10 μL                                                                                                                                                                          |  |
| Gradient         | 0-1 min, 5% B; 1-5 min, 5-50% B; 5-6.5 min, 50% B; 6.5-7.5 min, 50-65% B; 7.5-8.5 min, 65% B; 8.5-9.5 min, 65-100% B; 9.5-12 min, 100% B; 12.1-15 min, 5% B (re-equilibration) |  |
| MS System        | Triple Quadrupole Mass Spectrometer                                                                                                                                            |  |
| Ionization Mode  | Electrospray Ionization Positive (ESI+)                                                                                                                                        |  |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions for LC-MS/MS Analysis



| Analyte      | Precursor Ion<br>(m/z) | Product Ion<br>(m/z)<br>(Quantifier) | Product Ion<br>(m/z)<br>(Qualifier) | Collision<br>Energy (eV) |
|--------------|------------------------|--------------------------------------|-------------------------------------|--------------------------|
| NDMA         | 75                     | 43                                   | -                                   | -                        |
| NDEA         | 103                    | 75                                   | 47                                  | -                        |
| NMBA         | 147                    | 117                                  | 71                                  | -                        |
| NEIPA        | 117                    | 75                                   | 47                                  | -                        |
| NDIPA        | 131                    | 89                                   | 43                                  | -                        |
| NDBA         | 159                    | 103                                  | 57                                  | -                        |
| NDMA-d6 (IS) | 81                     | 46                                   | -                                   | -                        |
| NDEA-d4 (IS) | 107                    | 77                                   | -                                   | -                        |

Note: Collision energies (CE) and other MS parameters must be optimized for the specific instrument used. The table provides a general guide based on published methods.[1][10]

- 5. Data Analysis and System Suitability
- Linearity: The calibration curve should exhibit a correlation coefficient (r) of greater than
   0.995.[10]
- Sensitivity: The method's sensitivity is determined by the Limit of Detection (LOD) and Limit
  of Quantification (LOQ). The LOQ is often defined as the concentration yielding a signal-tonoise ratio of 10.[12]
- Accuracy & Precision: Assessed by analyzing spiked samples at multiple concentration levels. Recoveries should typically fall within 80-120%, with a relative standard deviation (RSD) of ≤20%.[10]

# Protocol 2: Quantitative Analysis by GC-MS/MS (Summary)



Gas Chromatography-Tandem Mass Spectrometry is another powerful technique, particularly for more volatile nitrosamines.

- Sample Preparation: Typically involves extraction of the sartan drug substance or product (approx. 500 mg) with an organic solvent like dichloromethane (DCM).[13] The sample is vortexed and centrifuged, and the organic layer is filtered before injection.[13]
- GC-MS/MS Conditions: An Agilent DB-Select 624 UI column or similar is often used.[13] Analysis is performed in splitless mode with helium as the carrier gas, coupled to a triple quadrupole mass spectrometer operating in MRM mode.[13][14]

## **Quantitative Data and Method Performance**

The performance of analytical methods is critical for ensuring accurate results. The following table summarizes typical performance characteristics from published methods.

Table 4: Comparison of Method Performance Characteristics

| Method   | Analyte(s)         | LOQ (ng/g or<br>ppb) | Recovery (%) | Reference |
|----------|--------------------|----------------------|--------------|-----------|
| LC-MS/MS | 12<br>Nitrosamines | 50 ng/g              | 80 - 120%    | [10]      |
| LC-MS/MS | NDEA & NDMA        | 40 & 100 ng/g        | -            | [10]      |

| GC-MS/MS | 9 Nitrosamines | ~30 ng/g | 80 - 120% |[13] |

## **Workflow and Logic Diagrams**

Visualizing the overall process and logic helps in understanding the context of the analytical work.





Click to download full resolution via product page

Diagram 2: General Workflow for Nitrosamine Control.

Diagram 3: Logical Flow for Risk Mitigation.

### Conclusion

The quantitative analysis of nitrosamine impurities in sartan drugs is a critical activity for ensuring patient safety. LC-MS/MS offers a robust, sensitive, and specific platform for this purpose, capable of meeting the stringent limits set by regulatory authorities. The detailed protocol provided in this note serves as a comprehensive guide for researchers, scientists, and quality control professionals. It is imperative that any method used is fully validated according to International Council for Harmonisation (ICH) guidelines to ensure the reliability of the



results.[10] Continuous monitoring and process evaluation are essential to prevent and control the presence of these impurities in pharmaceutical products.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. an.shimadzu.com [an.shimadzu.com]
- 2. dcatvci.org [dcatvci.org]
- 3. Nitrosamine Impurity Detection And Quantification In Sartans And Ranitidine [outsourcedpharma.com]
- 4. Nitrosamines: EMA aligns recommendations for sartans with those for other medicines |
   European Medicines Agency (EMA) [ema.europa.eu]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Blog Details [chemicea.com]
- 8. Sartan Medicinal Products: EMA's Assesment Report defines Nitrosamine Limits and Reporting Deadlines ECA Academy [gmp-compliance.org]
- 9. Nitrosamines Published Limits -reference Limits of Nitrosamines Nitrosamines Exchange [nitrosamines.usp.org]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans | Semantic Scholar [semanticscholar.org]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. agilent.com [agilent.com]
- 14. shimadzu.com [shimadzu.com]



 To cite this document: BenchChem. [Application Note: Quantitative Analysis of Nitrosamine Impurities in Sartan Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415236#quantitative-analysis-of-nitrosamine-impurities-in-sartan-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com